molecular formula C9H14ClN3O B2435588 1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-amine hydrochloride CAS No. 2251053-34-4

1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-amine hydrochloride

Cat. No.: B2435588
CAS No.: 2251053-34-4
M. Wt: 215.68
InChI Key: IETBDEYGHHKXCT-UHFFFAOYSA-N
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Description

1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-amine hydrochloride is a complex organic compound with a molecular formula of C9H14ClN3O. It is a derivative of pyrazolo[3,2-b][1,3]oxazine, a heterocyclic compound that contains nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-amine hydrochloride typically involves multiple steps, starting with the formation of the pyrazolo[3,2-b][1,3]oxazine core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and ketones. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the desired ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyrazolo[3,2-b][1,3]oxazines.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: Studied for its pharmacological effects, such as its potential use in drug development.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-amine hydrochloride can be compared to other similar compounds, such as:

  • Pyrazolo[3,2-b][1,3]oxazine derivatives: These compounds share a similar core structure but may have different substituents or functional groups.

  • Cyclobutane derivatives: Compounds containing the cyclobutane ring structure, which may exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c10-7-4-11-12-5-9(2-1-3-9)6-13-8(7)12;/h4H,1-3,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYCIDWZYVXNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN3C(=C(C=N3)N)OC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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